molecular formula C13H12O B8313752 1-(7-methylnaphthalen-1-yl)ethan-1-one

1-(7-methylnaphthalen-1-yl)ethan-1-one

Cat. No.: B8313752
M. Wt: 184.23 g/mol
InChI Key: MCHMETCDEDLRPJ-UHFFFAOYSA-N
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Description

1-(7-methylnaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, characterized by the presence of a methyl group at the 7th position and an ethanone group at the 1st position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-methylnaphthalen-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 7-methylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(7-methylnaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: 7-Methyl-1-naphthoic acid.

    Reduction: 1-(7-Methyl-1-naphthyl)ethanol.

    Substitution: 1-(7-Bromo-1-naphthyl)ethanone.

Scientific Research Applications

1-(7-methylnaphthalen-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-methylnaphthalen-1-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research and may vary depending on the context of use.

Comparison with Similar Compounds

    1-Acetylnaphthalene: Similar structure but lacks the methyl group at the 7th position.

    1-(4-Methyl-1-naphthyl)ethanone: Methyl group is at the 4th position instead of the 7th.

    1-(1-Naphthyl)ethanone: Lacks the methyl group entirely.

Uniqueness: 1-(7-methylnaphthalen-1-yl)ethan-1-one is unique due to the specific positioning of the methyl and ethanone groups, which can influence its reactivity and interactions in chemical and biological systems

Properties

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

1-(7-methylnaphthalen-1-yl)ethanone

InChI

InChI=1S/C13H12O/c1-9-6-7-11-4-3-5-12(10(2)14)13(11)8-9/h3-8H,1-2H3

InChI Key

MCHMETCDEDLRPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C(=O)C)C=C1

Origin of Product

United States

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